![molecular formula C23H21N3O3S B2920066 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 434294-12-9](/img/structure/B2920066.png)
3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
Research into thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including tetrahydrothieno[2,3-b]quinolones, has demonstrated significant antiproliferative activity against various cell lines. Compounds within this group have shown promising results, particularly against melanoma and breast cancer cell lines, suggesting their potential as cancer therapeutic agents. The molecular modeling indicates that these compounds interact with key amino acids through hydrogen bonding and occupy a lipophilic pocket, which may underlie their mechanism of action (Joyce Hung et al., 2014).
Chemical Synthesis and Properties
The synthesis and properties of related compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, have been explored, providing insights into the chemical behavior and potential modifications that can enhance their biological activities. These studies involve electrophilic substitution reactions and nucleophilic substitutions, highlighting the versatility of the compound's chemical structure for further derivatization (M. M. El’chaninov & А. Aleksandrov, 2017).
ATM Kinase Inhibition
Novel series of 3-quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, optimized from a modestly potent high-throughput screening hit, show promising ADME properties suitable for oral administration. Their efficacy in combination with DNA damage-inducing agents in disease-relevant models underscores their therapeutic potential (S. Degorce et al., 2016).
Antiprotozoal Activity
Studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives with structural similarities to the specified compound, have shown significant antiprotozoal activity. These findings highlight the potential of such compounds in treating diseases caused by protozoan pathogens, with several demonstrating strong DNA affinities and remarkable in vitro and in vivo activities (M. Ismail et al., 2004).
properties
IUPAC Name |
3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJKQWYGXBLCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
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